molecular formula C15H25N3O3S B5837985 4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide

4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide

Cat. No. B5837985
M. Wt: 327.4 g/mol
InChI Key: BZSSTFOHWMTSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPB is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide exerts its effects through the inhibition of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and ion transport. This compound has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce pain and inflammation in animal models. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has several advantages for lab experiments. This compound is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity in animal models. However, this compound has some limitations for lab experiments. This compound has relatively low solubility in water, which can limit its use in some experiments. This compound also has a short half-life in vivo, which can limit its use in some animal studies.

Future Directions

There are several future directions for research on 4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide. This compound has potential applications in the treatment of various neurological and inflammatory disorders. Future studies could focus on the development of more potent and selective this compound analogs. This compound could also be studied in combination with other drugs to enhance its therapeutic effects. Additionally, more studies are needed to elucidate the precise mechanisms of action of this compound and its potential applications in the treatment of cancer.

Synthesis Methods

4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with 3-(4-methyl-1-piperazinyl)propylamine. The resulting product is then purified through recrystallization to obtain the final this compound compound.

Scientific Research Applications

4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been used in various scientific research studies due to its potential applications in the field of medicine. This compound has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects. This compound has also been studied for its potential use as an anticancer agent.

properties

IUPAC Name

4-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S/c1-17-10-12-18(13-11-17)9-3-8-16-22(19,20)15-6-4-14(21-2)5-7-15/h4-7,16H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSSTFOHWMTSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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